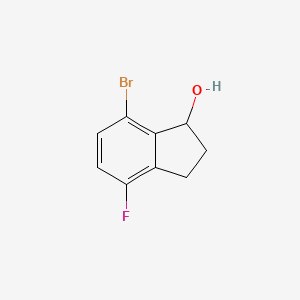
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol: is an organic compound with the molecular formula C9H8BrFO It is a derivative of indene, characterized by the presence of bromine and fluorine atoms on the indene ring, along with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Bromination and Fluorination: The starting material, 2,3-dihydro-1H-inden-1-one, undergoes bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions on the indene ring.
Reduction: The resulting 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is then reduced to form the corresponding alcohol, this compound.
Industrial Production Methods:
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions to form the corresponding ketone, 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The bromine and fluorine atoms on the indene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Various reduced derivatives of the indene ring.
Substitution: Substituted derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol can be used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry:
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: This compound is structurally similar but lacks the hydroxyl group.
4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one: Another similar compound with the bromine and fluorine atoms in different positions.
Uniqueness:
The presence of both bromine and fluorine atoms, along with the hydroxyl group, makes 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol unique
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8BrFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3,8,12H,1,4H2 |
InChI Key |
TZXQUXQNXPJFSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11874795.png)
![1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11874796.png)


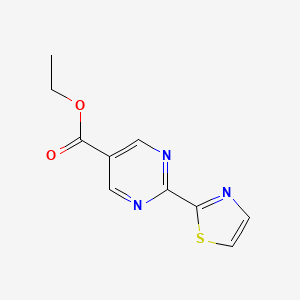

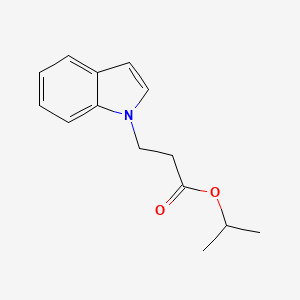
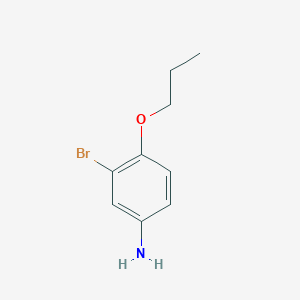
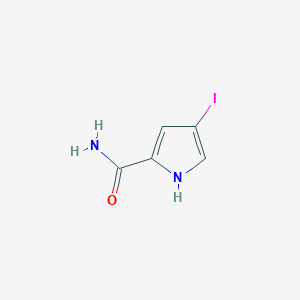



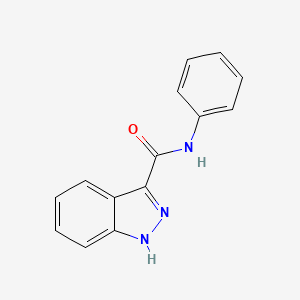
![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)
